Tetrasodium carbonyldiphosphonate
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Overview
Description
Tetrasodium carbonyldiphosphonate is a chemical compound with the molecular formula Na₄C(PO₃)₂. It is part of the gem-diphosphonates family, which are known for their metal chelating properties. This compound is particularly noted for its stability and resistance to hydrolytic cleavage, making it valuable in various industrial and scientific applications .
Preparation Methods
Tetrasodium carbonyldiphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of dibromomethane with triisopropylphosphite at elevated temperatures, followed by treatment with sodium and chlorine. The final product is obtained by hydrolyzing the intermediate with concentrated hydrochloric acid . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Tetrasodium carbonyldiphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this reaction is less common.
Reduction: The compound is generally resistant to reduction due to its stable structure.
Substitution: It can undergo substitution reactions, particularly with other phosphonate groups.
Hydrolysis: In mildly acidic solutions, this compound can reversibly convert to dihydroxymethylenediphosphonate.
Scientific Research Applications
Tetrasodium carbonyldiphosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetrasodium carbonyldiphosphonate involves its ability to chelate metal ions, thereby inhibiting the activity of certain enzymes. For example, it inhibits pyrophosphate-dependent phosphofructokinase by binding to the enzyme’s active site, preventing the phosphorylation of fructose-6-phosphate . This chelation disrupts the enzyme’s function, leading to reduced replication of the target organism.
Comparison with Similar Compounds
Tetrasodium carbonyldiphosphonate is unique among similar compounds due to its stability and resistance to hydrolytic cleavage. Similar compounds include:
Tetraisopropyl carbonyldiphosphonate: This compound has similar chelating properties but is less stable under acidic conditions.
Clodronate disodium: Another bisphosphonate with similar inhibitory effects on bone resorption but different structural properties.
Phosphonoacetic acid derivatives: These compounds also inhibit pyrophosphate-dependent enzymes but are generally less potent than this compound.
Properties
CAS No. |
14255-62-0 |
---|---|
Molecular Formula |
CNa4O7P2 |
Molecular Weight |
277.91 g/mol |
IUPAC Name |
tetrasodium;diphosphonatomethanone |
InChI |
InChI=1S/CH4O7P2.4Na/c2-1(9(3,4)5)10(6,7)8;;;;/h(H2,3,4,5)(H2,6,7,8);;;;/q;4*+1/p-4 |
InChI Key |
BLOYBSBBTASDGD-UHFFFAOYSA-J |
Canonical SMILES |
C(=O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Related CAS |
17255-30-0 (Parent) |
Origin of Product |
United States |
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